3-Benzoyl-7-methoxycoumarin

描述

The exact mass of the compound 3-Benzoyl-7-methoxycoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Benzoyl-7-methoxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-7-methoxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-benzoyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYORIVUCOQKMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321660 | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64267-12-5 | |

| Record name | 64267-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Benzoyl-7-methoxycoumarin

This guide provides a comprehensive technical overview of 3-Benzoyl-7-methoxycoumarin, a heterocyclic compound of significant interest to researchers in drug discovery, materials science, and cell biology. We will delve into its core chemical properties, spectroscopic profile, synthesis, and key applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Coumarin Scaffold and the Significance of 3-Benzoyl-7-methoxycoumarin

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds found extensively in nature.[1] Their unique conjugated system is the foundation for a wide array of biological activities and photophysical properties. The core coumarin scaffold is a versatile platform that can be functionalized at various positions to modulate its characteristics. The introduction of a benzoyl group at the 3-position and a methoxy group at the 7-position yields 3-Benzoyl-7-methoxycoumarin, a compound with tailored electronic and steric properties that make it a valuable tool in several scientific domains. The electron-withdrawing nature of the 3-benzoyl group, in conjunction with the electron-donating 7-methoxy group, establishes a "push-pull" system that is often characteristic of fluorescent molecules.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 3-Benzoyl-7-methoxycoumarin is critical for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₂O₄ | [2] |

| Molecular Weight | 280.27 g/mol | [2] |

| CAS Number | 64267-12-5 | [3] |

| Appearance | Colorless prismatic crystals | [2] |

| Melting Point | 134–135 °C | [2] |

| Solubility | Soluble in DMSO, DMF, and ethanol. Sparingly soluble in aqueous buffers. | [3] |

Note: Solubility data is based on the closely related 7-methoxycoumarin and is expected to be similar for the 3-benzoyl derivative.

The planarity of the coumarin ring system, with a dihedral angle of approximately 56° to the phenyl ring of the benzoyl group, influences its crystal packing and intermolecular interactions.[2]

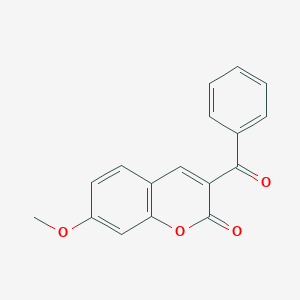

Caption: 2D structure of 3-Benzoyl-7-methoxycoumarin.

Spectroscopic Characterization

The extended π-system and the push-pull electronic nature of 3-Benzoyl-7-methoxycoumarin give rise to distinct spectroscopic signatures, which are fundamental for its identification and application as a fluorescent probe.

UV-Visible Absorption

Fluorescence Spectroscopy

The most notable feature of many coumarins is their fluorescence. The excitation and emission properties are highly dependent on the substituents and the solvent environment. The closely related 7-methoxycoumarin-3-carboxylic acid is a known fluorescent probe with an excitation maximum around 355 nm and an emission maximum at approximately 405 nm, resulting in a blue fluorescence.[5][6]

| Spectroscopic Property | Estimated Wavelength (nm) | Analog Compound | Source(s) |

| UV-Vis Absorbance (λmax) | ~350 - 355 | 3-Benzoyl-7-hydroxycoumarin | [4] |

| Fluorescence Excitation (λex) | ~355 | 7-Methoxycoumarin-3-carboxylic acid | [5] |

| Fluorescence Emission (λem) | ~405 | 7-Methoxycoumarin-3-carboxylic acid | [5][6] |

Expert Insight: The Stokes shift (the difference between the excitation and emission maxima) for this class of coumarins is typically around 50 nm. This separation is generally sufficient to minimize self-absorption and allows for sensitive detection in fluorescence-based assays. When designing experiments, it is crucial to select excitation sources and emission filters that align with these spectral characteristics. For fluorescence microscopy, a DAPI filter set (typically ~365 nm excitation and ~445/50 nm emission) would be a suitable starting point for imaging this fluorophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 3-Benzoyl-7-methoxycoumarin, based on data from analogous structures like 3-acetyl-7-methoxycoumarin and general principles of NMR spectroscopy.[6]

¹H NMR (Estimated, in CDCl₃):

-

δ ~ 8.0-7.4 ppm (m, 5H): Protons of the benzoyl phenyl group.

-

δ ~ 7.7 ppm (s, 1H): Proton at the C4 position of the coumarin ring.

-

δ ~ 7.4 ppm (d, 1H): Proton at the C5 position.

-

δ ~ 6.9 ppm (dd, 1H): Proton at the C6 position.

-

δ ~ 6.8 ppm (d, 1H): Proton at the C8 position.

-

δ ~ 3.9 ppm (s, 3H): Protons of the methoxy group (-OCH₃).

¹³C NMR (Estimated, in CDCl₃):

-

δ ~ 190-195 ppm: Carbonyl carbon of the benzoyl group.

-

δ ~ 160-165 ppm: Lactone carbonyl carbon (C2) and C7.

-

δ ~ 155 ppm: C8a.

-

δ ~ 145 ppm: C4.

-

δ ~ 125-135 ppm: Carbons of the benzoyl phenyl group.

-

δ ~ 110-120 ppm: C3, C4a, C5, C6.

-

δ ~ 100 ppm: C8.

-

δ ~ 56 ppm: Methoxy carbon.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 3-Benzoyl-7-methoxycoumarin (280.27 g/mol ). The fragmentation pattern would likely show initial loss of the methoxy group or cleavage of the benzoyl group, providing further structural confirmation.

Synthesis of 3-Benzoyl-7-methoxycoumarin

The synthesis of 3-aroylcoumarins is typically achieved through condensation reactions. A reliable and common method is the Knoevenagel or Pechmann condensation. For 3-Benzoyl-7-methoxycoumarin, a logical synthetic route involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an active methylene compound, such as ethyl benzoylacetate, in the presence of a base catalyst like piperidine.

Caption: Synthetic workflow for 3-Benzoyl-7-methoxycoumarin.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and ethyl benzoylacetate (1.1 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure 3-Benzoyl-7-methoxycoumarin.

Causality in Experimental Choices:

-

Ethanol as Solvent: It is a good solvent for the reactants and allows for a suitable reflux temperature.

-

Piperidine as Catalyst: As a weak base, it facilitates the deprotonation of the active methylene group in ethyl benzoylacetate, initiating the condensation, without causing significant side reactions.

-

Recrystallization: This is a crucial step to remove unreacted starting materials and by-products, ensuring high purity of the final compound, which is essential for spectroscopic and biological studies.

Applications in Research and Drug Development

The unique structural and photophysical properties of 3-Benzoyl-7-methoxycoumarin and its analogs make them valuable in several research areas.

Fluorescent Probes and Cellular Imaging

The intrinsic fluorescence of the 7-methoxycoumarin core makes it an excellent scaffold for developing fluorescent probes. A key application is in the design of "caged" compounds or pro-drugs, where the coumarin acts as a fluorescent reporter group that is released upon a specific biological event.

For instance, a derivative of 7-methoxycoumarin-3-carboxylic acid has been successfully used as a fluorescent protecting group for a phosphonate.[5][7] In its protected, esterified form, the molecule can readily cross cell membranes. Once inside the cell, esterases cleave the protecting group, releasing the active phosphonate and the highly fluorescent coumarin.[5][7] This cleavage event leads to a significant increase in fluorescence, allowing researchers to monitor the uptake and intracellular processing of the pro-drug in real-time.[5][7] This approach is invaluable for studying drug delivery mechanisms and quantifying intracellular concentrations.

Caption: Use as a cell-cleavable fluorescent reporter.

Scaffold for Drug Discovery

The coumarin nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a variety of biological targets. Derivatives of 3-aroylcoumarins have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many coumarin derivatives exhibit antiproliferative properties.[1]

-

Antimicrobial Agents: The coumarin scaffold has been used to develop new antibacterial and antifungal compounds.

-

Enzyme Inhibitors: The structure can be adapted to fit into the active sites of various enzymes.

While specific biological activity for 3-Benzoyl-7-methoxycoumarin is not extensively documented, its structure represents a promising starting point for the synthesis of new bioactive molecules.

Safety and Handling

As a laboratory chemical, 3-Benzoyl-7-methoxycoumarin should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not available, data for the related 7-methoxycoumarin suggests that it is not classified as a hazardous substance. However, good laboratory practices should always be followed:

-

Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container away from strong oxidizing agents.

Conclusion

3-Benzoyl-7-methoxycoumarin is a multifaceted compound with significant potential for researchers. Its well-defined chemical structure, predictable spectroscopic properties, and accessible synthesis make it a valuable building block in medicinal chemistry and a promising candidate for the development of advanced fluorescent probes. The insights provided in this guide, from its fundamental properties to its practical applications, are intended to equip scientists with the knowledge needed to effectively utilize this versatile molecule in their research endeavors.

References

-

Li, W., Xiao, Y., Yuan, J., Yang, L., & Mao, P. (2017). 3-Benzoyl-7-methoxy-2H-chromen-2-one. IUCrData, 2(5), x170373. [Link]

-

Shippy, R. R., Kilcollins, A. M., Wiemer, A. J., & Wiemer, D. F. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. ChemBioChem, 17(1), 52–55. [Link]

-

Shippy, R. R., Kilcollins, A. M., Wiemer, A. J., & Wiemer, D. F. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ResearchGate. [Link]

-

A detailed study on the optical properties of 3-benzoyl-7-hydroxy coumarin compound in different solvents and concentrations. (2019). Optical and Quantum Electronics, 51(12). [Link]

-

fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (2021). Chemical Society Reviews. [Link]

-

Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2021). Molecules, 26(15), 4455. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]

- 4. A detailed study on the optical properties of 3-benzoyl-7-hydroxy coumarin compound in different solvents and concentrations | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Benzoyl-7-methoxycoumarin

Abstract

This guide details the synthesis, purification, and characterization of 3-Benzoyl-7-methoxycoumarin (CAS: 64267-12-5), a pharmacologically significant coumarin derivative. The protocol utilizes a piperidine-catalyzed Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and ethyl benzoylacetate. This scaffold is critical in drug development as a fluorogenic probe for cytochrome P450 activity and a precursor for anticoagulant and anticancer agents.

Retrosynthetic Analysis

To design a robust synthetic route, we deconstruct the target molecule into commercially available precursors. The coumarin core is formed via the condensation of a salicylaldehyde derivative and a

Strategic Disconnection:

-

C3-C4 Bond Formation: Via Knoevenagel condensation.

-

Lactonization: Intramolecular transesterification.

Precursors:

-

Electrophile: 2-Hydroxy-4-methoxybenzaldehyde (4-Methoxysalicylaldehyde).

-

Nucleophile: Ethyl benzoylacetate (Active methylene compound).

Figure 1: Retrosynthetic disconnection of 3-Benzoyl-7-methoxycoumarin showing the convergent assembly of the coumarin ring.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2-Hydroxy-4-methoxybenzaldehyde | 152.15 | 1.0 | Substrate (Aldehyde) |

| Ethyl benzoylacetate | 192.21 | 1.1 | Substrate ( |

| Piperidine | 85.15 | 0.1-0.2 | Base Catalyst |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |

| Glacial Acetic Acid | 60.05 | Trace | Co-catalyst (Optional) |

Synthetic Procedure

This protocol relies on the Knoevenagel Condensation followed by spontaneous intramolecular cyclization (lactonization).

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) and ethyl benzoylacetate (11 mmol, 2.11 g) in absolute ethanol (20 mL).

-

Note: Ensure the aldehyde is fully dissolved before adding the catalyst.

-

-

Catalysis:

-

Add piperidine (5-10 drops, approx. 1 mmol) to the reaction mixture.

-

Optimization: If the reaction is sluggish, a catalytic amount of glacial acetic acid (3-5 drops) can be added to buffer the solution, though piperidine alone is typically sufficient for this activated system.

-

-

Reflux:

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Maintain reflux for 2–4 hours . Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product typically appears as a fluorescent spot under UV light (365 nm).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Cool further in an ice bath (0–4°C) for 30 minutes to induce precipitation.

-

Filter the solid precipitate under vacuum.

-

Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted reagents and the catalyst.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture if solubility is low.

-

Dry the purified crystals in a vacuum oven at 50°C for 6 hours.

-

Expected Yield: 75–85% Appearance: Yellow to light-orange crystalline solid.

Mechanistic Insight

The formation of the coumarin core proceeds through a cascade sequence. Understanding this mechanism is vital for troubleshooting low yields.

-

Deprotonation: Piperidine deprotonates the active methylene of ethyl benzoylacetate.

-

Aldol Addition: The enolate attacks the aldehyde carbonyl.

-

Dehydration: Elimination of water forms the

-unsaturated intermediate. -

Transesterification (Cyclization): The phenolic hydroxyl group attacks the ester carbonyl, ejecting ethanol to close the lactone ring.

Figure 2: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation and subsequent lactonization.

Characterization & Validation

Confirm the structure using NMR and IR spectroscopy. The absence of the ethyl ester signals and the aldehyde proton is diagnostic of reaction completion.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.92 | Singlet (s) | 3H | |

| 6.85 – 6.95 | Multiplet (m) | 2H | Ar-H (C6, C8 protons) |

| 7.45 – 7.65 | Multiplet (m) | 4H | Ar-H (Benzoyl meta/para + C5) |

| 7.80 – 7.90 | Multiplet (m) | 2H | Ar-H (Benzoyl ortho) |

| 8.50 | Singlet (s) | 1H | C4-H (Characteristic Coumarin Vinyl Proton) |

Note: The C4-H proton is the most distinct marker for the coumarin ring formation, typically appearing downfield due to conjugation with the carbonyls.

Infrared Spectroscopy (FT-IR)

-

1720–1735 cm

: Lactone -

1650–1670 cm

: Ketone -

1600–1620 cm

:

Troubleshooting & Optimization

-

Low Yield: If the product fails to precipitate, concentrate the ethanol solution to half its volume and refrigerate overnight.

-

Incomplete Reaction: If the aldehyde persists (monitored by TLC), add an additional 0.1 eq of piperidine and increase reflux time.

-

Water Management: The reaction generates water.[1] For large-scale synthesis (>10g), adding molecular sieves (3Å or 4Å) to the reaction mixture can drive the equilibrium toward the product.

References

-

Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.[2] Link

-

Coumarin Synthesis Protocols: "Synthesis of substituted 3-benzoyl coumarin derivatives." ResearchGate, 2014. Link

-

Biological Activity of Methoxycoumarins: "Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity." MDPI, 2017. Link

-

Spectral Data (Analogous): "Vibrational spectra, structural conformations... of 3-acetyl-7-methoxycoumarin." Spectrochimica Acta Part A, 2012.[3] Link

Sources

3-Benzoyl-7-Methoxycoumarin: Structural Analysis, Synthesis, and Photophysical Applications

Executive Summary

3-Benzoyl-7-methoxycoumarin (CAS: 64267-12-5) represents a critical scaffold in the development of fluorescent probes and photo-labile protecting groups. Characterized by a "push-pull" electronic system—where the 7-methoxy group acts as an electron donor and the 3-benzoyl moiety as an electron acceptor—this molecule exhibits significant Intramolecular Charge Transfer (ICT) properties. This guide provides a rigorous technical analysis of its molecular architecture, a validated Knoevenagel condensation protocol for its synthesis, and an evaluation of its utility in bio-organic chemistry.

Structural Characterization & Nomenclature

IUPAC Derivation

The systematic naming of this compound follows the Hantzsch-Widman nomenclature for heterocyclic systems, specifically the chromen-2-one core.

-

Core Scaffold: 2H-chromen-2-one (also known as 2H-1-benzopyran-2-one).

-

Substituents:

-

Full IUPAC Name: 3-benzoyl-7-methoxy-2H-chromen-2-one [3]

Physicochemical Profile

The following data summarizes the core molecular properties essential for formulation and experimental design.

| Property | Value | Relevance |

| Molecular Formula | C₁₇H₁₂O₄ | Stoichiometry calculations |

| Molecular Weight | 280.27 g/mol | Mass spectrometry validation |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilicity; indicates good membrane permeability |

| H-Bond Acceptors | 4 | Interaction with solvent/protein targets |

| H-Bond Donors | 0 | Lack of donors reduces non-specific binding |

| Chromophore | Coumarin-3-carbonyl | Responsible for UV-Vis absorption (π → π*) |

Synthetic Pathway: Knoevenagel Condensation[4][5][6][7][8]

The most efficient route to 3-benzoyl-7-methoxycoumarin is the Knoevenagel condensation. This reaction utilizes a weak base to deprotonate the active methylene compound (ethyl benzoylacetate), facilitating an aldol-like attack on the carbonyl of the salicylaldehyde derivative, followed by spontaneous cyclization (transesterification).

Reaction Mechanism & Logic

-

Deprotonation: Piperidine abstracts a proton from ethyl benzoylacetate.

-

Nucleophilic Attack: The resulting enolate attacks the aldehyde of 2-hydroxy-4-methoxybenzaldehyde.

-

Dehydration & Cyclization: The intermediate undergoes dehydration to form the alkene, followed by intramolecular nucleophilic attack of the phenol oxygen on the ester carbonyl, releasing ethanol and forming the lactone ring.

Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques to ensure anhydrous conditions, maximizing yield.

Reagents:

-

Reactant A: 2-Hydroxy-4-methoxybenzaldehyde (10 mmol)

-

Reactant B: Ethyl benzoylacetate (10 mmol)

-

Catalyst: Piperidine (0.5 mL)

-

Solvent: Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-Hydroxy-4-methoxybenzaldehyde in 30 mL of absolute ethanol.

-

Addition: Add 10 mmol of ethyl benzoylacetate to the solution.

-

Catalysis: Add 5 drops (~0.5 mL) of piperidine. The solution may turn slightly yellow, indicating imine/enamine intermediate formation.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–5 hours. Monitor via TLC (30% EtOAc in Hexanes) until the limiting reagent (aldehyde) disappears.

-

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol or acetonitrile to obtain analytical-grade crystals.

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the Knoevenagel condensation synthesis of 3-Benzoyl-7-methoxycoumarin.

Photophysical Properties & Applications[3][9][10][11]

The 3-benzoyl-7-methoxycoumarin scaffold is a classic "push-pull" fluorophore. The methoxy group at C7 pushes electron density into the conjugated system, while the benzoyl group at C3 withdraws it. This creates a strong dipole moment change upon excitation.

Intramolecular Charge Transfer (ICT)

Upon UV excitation (typically 350–400 nm), the molecule undergoes charge transfer from the donor (methoxy) to the acceptor (benzoyl). This results in:

-

Large Stokes Shift: Minimizes self-quenching and separates excitation/emission bands.

-

Solvatochromism: Emission wavelength is highly sensitive to solvent polarity. In polar solvents, the excited ICT state is stabilized, leading to a red-shift in emission (typically 450–500 nm range).

Biological & Research Applications[6][7][9][12][13]

-

Fluorescent Probes: Used to sense micro-environmental polarity changes in protein binding pockets.

-

Photo-cleavable Cages: The benzoyl group allows the molecule to act as a phototrigger. Under specific UV irradiation, derivatives can undergo cleavage to release bioactive molecules ("uncaging").

-

Medicinal Chemistry: 3-Benzoylcoumarins have shown potential as inhibitors of specific enzymes (e.g., monoamine oxidase) due to their structural similarity to flavonoids.

Mechanism of Action (Photophysics)

Figure 2: Photophysical cycle illustrating the Intramolecular Charge Transfer (ICT) mechanism responsible for fluorescence.

References

-

Synthesis of 3-Substituted Coumarins

- Title: An overview of the synthesis of coumarins via Knoevenagel condens

- Source: Results in Chemistry (2025).

-

URL:[Link]

-

Fluorescence Properties

-

Chemical Identity & CAS

-

Biological Activity

- Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv

- Source: Molecules (MDPI).

-

URL:[Link]

Sources

- 1. 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]

- 2. 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Benzoyl-7-methoxycoumarin in DMSO and Ethanol for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount to its successful application. Among these, solubility stands as a critical gatekeeper, influencing bioavailability, formulation, and in vitro assay design. This technical guide provides an in-depth exploration of the solubility of 3-Benzoyl-7-methoxycoumarin in two commonly utilized laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established chemical principles, data from analogous structures, and provide a robust experimental framework for researchers to determine its solubility with precision.

Introduction to 3-Benzoyl-7-methoxycoumarin and the Imperative of Solubility

3-Benzoyl-7-methoxycoumarin is a derivative of coumarin, a bicyclic aromatic compound known for its wide range of biological activities. The presence of the benzoyl group at the 3-position and a methoxy group at the 7-position suggests its potential as a scaffold in medicinal chemistry. For researchers investigating its therapeutic potential, a clear understanding of its solubility is the first step in experimental design. Whether for high-throughput screening, cell-based assays, or formulation development, knowing the solubility limits in solvents like DMSO and ethanol is crucial for generating reliable and reproducible data.

This guide will delve into the theoretical underpinnings of 3-Benzoyl-7-methoxycoumarin's solubility in these two distinct solvent systems and provide practical, step-by-step protocols for its empirical determination.

Physicochemical Profile of 3-Benzoyl-7-methoxycoumarin

To appreciate the solubility characteristics of 3-Benzoyl-7-methoxycoumarin, a foundational understanding of its molecular structure is essential.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₂O₄ | [1] |

| Molecular Weight | 280.27 g/mol | [1] |

| Structure | A coumarin core with a benzoyl substituent at the 3-position and a methoxy group at the 7-position. | [1] |

The molecule possesses both polar (carbonyl, ether) and non-polar (benzene rings) regions, making its solubility dependent on the nature of the solvent.

Solubility in Dimethyl Sulfoxide (DMSO): A Theoretical and Practical Overview

DMSO is a polar aprotic solvent, widely favored for its exceptional ability to dissolve a broad spectrum of organic compounds. Its high dielectric constant and ability to act as a hydrogen bond acceptor make it a powerful solvent for initial stock solution preparation in drug discovery.

Expected Solubility Profile

While explicit quantitative data for 3-Benzoyl-7-methoxycoumarin is scarce, we can infer its likely solubility from the closely related compound, 7-Methoxycoumarin. The solubility of 7-Methoxycoumarin in DMSO is reported to be approximately 10 mg/mL[2].

The addition of a benzoyl group at the 3-position in 3-Benzoyl-7-methoxycoumarin introduces a significant non-polar, aromatic moiety. This structural modification increases the molecule's overall size and lipophilicity. Consequently, while the polar carbonyl group in the benzoyl moiety can interact with DMSO, the large non-polar surface area may slightly reduce its solubility compared to the smaller 7-Methoxycoumarin. However, it is reasonable to expect that 3-Benzoyl-7-methoxycoumarin will still exhibit good solubility in DMSO, likely in the range of 1-10 mg/mL.

Causality of Solubility in DMSO

The dissolution of 3-Benzoyl-7-methoxycoumarin in DMSO is governed by the principle of "like dissolves like." The polar sulfoxide group of DMSO can effectively solvate the polar regions of the coumarin derivative, particularly the carbonyl groups of the lactone and the benzoyl substituent, as well as the ether linkage of the methoxy group. The methyl groups of DMSO contribute to its ability to interact with the non-polar aromatic rings of the solute.

Figure 1. Intermolecular interactions governing the solubility of 3-Benzoyl-7-methoxycoumarin in DMSO.

Solubility in Ethanol: A Theoretical and Practical Overview

Ethanol is a polar protic solvent, meaning it has a hydroxyl group capable of donating hydrogen bonds. This characteristic significantly influences its solvent properties, making it a good solvent for many organic compounds, though generally less potent than DMSO for highly non-polar molecules.

Expected Solubility Profile

The solubility of the reference compound, 7-Methoxycoumarin, in ethanol is approximately 5 mg/mL[2]. Similar to the discussion for DMSO, the addition of the benzoyl group to form 3-Benzoyl-7-methoxycoumarin increases its lipophilicity. This change might lead to a decrease in solubility in the relatively polar ethanol. However, the benzoyl group's carbonyl can act as a hydrogen bond acceptor, interacting with the hydroxyl group of ethanol. A reasonable starting estimate for the solubility of 3-Benzoyl-7-methoxycoumarin in ethanol would be in the lower mg/mL range, potentially 1-5 mg/mL.

Causality of Solubility in Ethanol

Ethanol's ability to dissolve 3-Benzoyl-7-methoxycoumarin stems from a combination of interactions. The hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygens of the coumarin and benzoyl groups. The ethyl chain of ethanol can engage in van der Waals interactions with the non-polar aromatic portions of the solute.

Figure 2. Intermolecular interactions governing the solubility of 3-Benzoyl-7-methoxycoumarin in ethanol.

Experimental Protocol for Determining the Solubility of 3-Benzoyl-7-methoxycoumarin

Given the absence of definitive literature values, an experimental determination of solubility is essential. The following protocol outlines a reliable "shake-flask" method, which is considered a gold standard for equilibrium solubility measurements.

Materials and Equipment

-

3-Benzoyl-7-methoxycoumarin (solid)

-

Anhydrous DMSO

-

Absolute Ethanol

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Sources

Technical Profile: 3-Benzoyl-7-methoxycoumarin

The following technical guide details the structural, synthetic, and physicochemical profile of 3-Benzoyl-7-methoxycoumarin.

CAS: 64267-12-5 | Formula: C

Executive Summary

3-Benzoyl-7-methoxycoumarin is a bioactive coumarin derivative characterized by a benzopyrone scaffold substituted with an electron-donating methoxy group at position 7 and an electron-withdrawing benzoyl group at position 3. This "push-pull" electronic structure confers significant photophysical properties, making it a potent fluorophore, a photoinitiator for polymerization, and a chelating ligand for transition metals (Cu, Ni, Zn). In drug development, its scaffold serves as a pharmacophore for anti-viral (MEK1 inhibition) and anti-cancer agents, leveraging its ability to intercalate DNA and inhibit specific kinases.

Synthesis & Reaction Engineering

The industrial and laboratory standard for synthesizing 3-Benzoyl-7-methoxycoumarin is the Knoevenagel Condensation . This pathway is preferred over the Pechmann condensation for 3-acyl derivatives due to higher regioselectivity and milder conditions.

Protocol: Knoevenagel Condensation

Reaction Class: Base-catalyzed Carbonyl Condensation Precursors: 2-Hydroxy-4-methoxybenzaldehyde (Salicylaldehyde derivative) + Ethyl Benzoylacetate.

Step-by-Step Methodology

-

Stoichiometry: Combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and ethyl benzoylacetate (1.0 eq) in ethanol or acetonitrile.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq). The secondary amine acts as a nucleophilic catalyst, forming an iminium ion intermediate that accelerates the deprotonation of the

-keto ester. -

Reflux: Heat the mixture to reflux (78–82 °C) for 2–4 hours.

-

Monitoring: Track consumption of the aldehyde via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Work-up: Cool to room temperature. The product typically precipitates as a solid.

-

Purification: Recrystallize from ethanol or acetic acid to yield needle-like crystals.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and ring-closure mechanism.

Figure 1: Synthetic pathway via piperidine-catalyzed Knoevenagel condensation.

Crystallographic & Structural Analysis

While specific unit cell parameters for the 3-benzoyl derivative are often proprietary or embedded in aggregate databases, its structural behavior is rigorously inferred from its close homolog 3-acetyl-7-methoxycoumarin and related 3-acylcoumarins.

Molecular Conformation

-

Coumarin Core: The bicyclic coumarin system (benzene fused to

-pyrone) is essentially planar. -

3-Benzoyl Torsion: Unlike the planar core, the benzoyl group at C3 is not coplanar with the coumarin ring. Steric repulsion between the carbonyl oxygen of the coumarin (C2=O) and the phenyl ring of the benzoyl group forces a rotation.

-

Predicted Torsion Angle: ~45–60° out of plane.

-

Effect: This non-planarity reduces

-conjugation slightly compared to a fully planar system but prevents aggregation-caused quenching (ACQ) in the solid state, enhancing fluorescence.

-

Supramolecular Architecture (Crystal Packing)

The crystal lattice is stabilized by a network of weak non-covalent interactions, critical for its solubility and bioavailability profile.

| Interaction Type | Description | Structural Role |

| Interaction between the electron-rich phenolic ring and the electron-deficient pyrone ring of adjacent molecules. | Forms "molecular pillars" along the crystallographic short axis (typically a-axis). | |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between the methoxy methyl hydrogens and the carbonyl oxygens (C=O). | Links the |

| Dipole Alignment | Anti-parallel alignment of the carbonyl dipoles. | Minimizes electrostatic repulsion, favoring a centrosymmetric space group (typically P2 |

Packing Logic Workflow

The following diagram details the hierarchy of forces assembling the crystal.

Figure 2: Supramolecular assembly hierarchy from single molecule to crystal lattice.

Spectroscopic Characterization

Validation of the structure is achieved through distinct spectroscopic signatures.[3][4][5][6]

Nuclear Magnetic Resonance (NMR)[3][7][8]

-

H NMR (DMSO-d

-

C NMR:

-

Distinct carbonyl peaks: Lactone C=O (~160 ppm) and Ketone C=O (~190 ppm).

-

Infrared Spectroscopy (FT-IR)[6][9]

-

1720–1740 cm

: Lactone C=O stretch (High frequency due to ring strain). -

1650–1670 cm

: Benzoyl C=O stretch (Conjugated ketone). -

1600 cm

: C=C aromatic stretching.

Applications in Drug Development & Materials

Metal Chelation & Biological Activity

The 3-benzoyl-7-methoxycoumarin scaffold acts as a bidentate O,O-donor ligand .

-

Mechanism: It coordinates to metal ions (Cu

, Ni -

Utility: These complexes show enhanced DNA binding affinity (intercalation) and cytotoxicity against cancer cell lines compared to the free ligand. The metal complexation locks the rotation of the benzoyl group, increasing planarity and intercalation potential.

Photo-Cleavable Protecting Groups

In chemical biology, derivatives of this molecule are used as "caged" compounds. Upon UV irradiation, the coumarin chromophore absorbs energy and undergoes cleavage, releasing the attached drug or effector molecule. The high extinction coefficient of the 7-methoxy variant makes it efficient for this purpose.

References

-

Synthesis & MEK1 Inhibition: Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation. Int. J. Mol. Sci. 2022. Link

-

Metal Complexation: Synthesis, Characterization, Antimicrobial and Density Functional Theory Studies of Metal Complexes of 3-Benzoyl-7-methoxy Coumarin. Indian J. Pharm.[3][4][5] Sci. 2018. Link

-

Crystal Packing Analog (3-Acetyl): 3-Acetyl-7-methoxycoumarin. Acta Crystallogr. Sect. E. 2005. Link

-

Photoinitiator Applications: Oxime ester photoinitiators. EP Patent 2963014. Link

Sources

- 1. WO2006008251A2 - Process for the photoactivation and use of a catalyst by an inverted two-stage procedure - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 3-acylcoumarin derivatives

From Synthetic Scaffolds to Bioactive Therapeutics

Executive Summary

The 3-acylcoumarin scaffold (3-acyl-2H-chromen-2-one) represents a privileged structure in medicinal chemistry. Unlike the parent coumarin, the introduction of an acyl group at the C3 position creates a "push-pull" electronic system that significantly enhances reactivity and biological interaction. This modification transforms the molecule into a potent Michael acceptor, enabling the synthesis of complex fused heterocycles (pyrazoles, isoxazoles) and facilitating covalent interactions with biological targets.

This guide moves beyond basic literature summarization to provide a functional roadmap for the synthesis, derivatization, and pharmacological validation of 3-acylcoumarins.

Part 1: Structural Significance & Reactivity

The pharmacological versatility of 3-acylcoumarins stems from their unique electronic distribution. The C3-acyl group acts as an electron-withdrawing group (EWG), acting in concert with the lactone carbonyl at C2.

Electronic Effects and Reactivity Profile

-

Michael Acceptor Status: The C3-C4 double bond is highly polarized. Nucleophiles (amines, thiols, carbanions) readily attack the C4 position.

-

Bidentate Chelation: The oxygen atoms of the C3-acyl and C2-carbonyl groups can chelate metal ions, which is critical for inhibiting metalloenzymes (e.g., carbonic anhydrase).

-

Heterocyclization Precursor: The 1,3-dicarbonyl-like environment (masked) allows condensation with binucleophiles (hydrazines, hydroxylamine) to form tricyclic systems.

Part 2: Synthetic Methodologies

While numerous routes exist, the Knoevenagel Condensation remains the industry standard due to its scalability and atom economy. However, modern "Green Chemistry" adaptations are essential for sustainable lab practices.

Core Synthesis Workflow

The reaction typically involves Salicylaldehyde (or substituted derivatives) and an active methylene compound (Ethyl Acetoacetate) catalyzed by a base.

Diagram 1: Synthetic Workflow (Knoevenagel Route)

Caption: Step-by-step synthetic pathway from precursors to the 3-acylcoumarin scaffold and subsequent heterocyclization.

Comparative Synthetic Strategies

| Method | Catalyst/Conditions | Yield | Advantages | Disadvantages |

| Classical | Piperidine / Ethanol / Reflux | 80-90% | High reliability; Established protocol. | Volatile solvents; Longer reaction times (2-6h). |

| Green (Solvent-Free) | L-Proline / Grinding | 85-92% | Eco-friendly; No toxic waste. | Difficult to scale up; Solid handling issues. |

| Microwave Assisted | Basic Alumina / MW | 90-95% | Extremely fast (mins); High purity. | Requires specialized MW reactor. |

| Ionic Liquid | [bmim]OH | 88-94% | Catalyst recyclability; Green solvent. | High cost of ionic liquids. |

Part 3: Pharmacological Profiles & Mechanism of Action

3-Acylcoumarins are not merely cytotoxic; they are targeted modulators of specific signaling pathways.[1]

Anticancer Mechanism: The Apoptosis Trigger

Recent studies indicate that 3-acylcoumarins (specifically 3-acetylcoumarin derivatives) exert anticancer effects primarily by inducing apoptosis via the mitochondrial pathway.

-

Effect: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).

-

Outcome: Cytochrome C release

Caspase-9 activation

Diagram 2: Apoptotic Signaling Cascade

Caption: Mechanism of action showing PI3K/AKT inhibition and subsequent caspase activation by 3-acylcoumarins.

Structure-Activity Relationship (SAR) Summary

| Substituent (R) | Position | Primary Activity | Mechanistic Insight |

| -OH | C7 | Antioxidant / Neuroprotective | Radical scavenging; MAO-B inhibition. |

| -OCH3 | C5, C7 | Anticancer (Breast/Lung) | Enhanced lipophilicity improves cell membrane permeability. |

| -Br / -Cl | C6, C8 | Antimicrobial | Halogen bonding interactions with bacterial cell wall proteins. |

| -NO2 | C6 | Cytotoxic | Strong electron withdrawal increases Michael acceptor reactivity at C4. |

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 3-Acetylcoumarin (Benchmark Method)

Note: This protocol uses the Piperidine route, chosen for its robustness in generating high yields for initial screening libraries.

Reagents:

-

Salicylaldehyde (10 mmol)[3]

-

Ethyl Acetoacetate (10 mmol)[3]

-

Piperidine (Catalytic amount, ~5-10 drops or 10 mol%)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of Salicylaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol of Ethyl Acetoacetate. Stir at room temperature for 5 minutes.

-

Catalysis: Add catalytic piperidine dropwise. Observation: The solution may turn yellow/orange, indicating enolate formation.

-

Reaction: Reflux the mixture at 78°C (boiling point of EtOH) for 2–3 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The reaction is complete when the aldehyde spot disappears.

-

-

Isolation: Cool the mixture to room temperature, then pour onto crushed ice (approx. 100g) with vigorous stirring.

-

Purification: A solid precipitate will form. Filter the solid, wash with cold water (3x), and recrystallize from ethanol to obtain needle-like crystals.

Validation Criteria:

-

Melting Point: 119–121°C (Lit.[3] value).

-

H NMR (CDCl

Protocol B: Derivatization to Pyrazoles (Hydrazine Reaction)

Rationale: To synthesize fused chromeno-pyrazole derivatives for antimicrobial screening.

-

Dissolve 3-acetylcoumarin (1 mmol) in glacial acetic acid (5 mL).

-

Add Hydrazine Hydrate (2 mmol).

-

Reflux for 4–6 hours.

-

Pour into ice water. The precipitate is the target pyrazole derivative.

References

-

Coumarins in Anticancer Therapy: Mechanisms of Action. Source: National Institutes of Health (PMC) / Frontiers in Pharmacology. Context: Comprehensive review of signaling pathways (PI3K/AKT) and apoptosis induction.[2]

-

Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues. Source: Biomedical and Pharmacology Journal.[4] Context: Specific protocols for pyrazole derivatives and cell cycle analysis (G2/M arrest).

-

Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. Source: Journal of Emerging Technologies and Innovative Research (JETIR).[3] Context: Detailed experimental data on antimicrobial activity (MIC values) and synthesis optimization.

-

Reaction of 3-Acetylcoumarin: From Methods to Mechanism. Source: ResearchGate (Review).[4] Context: In-depth analysis of chemical reactivity, specifically interactions with binucleophiles like hydrazine.

Sources

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 3. jetir.org [jetir.org]

- 4. benchchem.com [benchchem.com]

application of coumarin derivatives in enzyme assays

Application Note: High-Fidelity Enzyme Assays Using Coumarin Derivatives

Abstract

Coumarin derivatives represent the cornerstone of fluorogenic enzyme kinetics and high-throughput screening (HTS). Their utility stems from a "pro-fluorophore" mechanism: the coumarin core is chemically modified (quenched) by a target-specific moiety (peptide, sugar, or alkyl group). Enzymatic cleavage releases the free coumarin, triggering a massive increase in quantum yield. This guide details the application of three primary scaffolds—AMC , AFC , and 4-MU —providing validated protocols for protease profiling and CYP450 drug metabolism studies.

Mechanism of Action: The Fluorogenic Switch

The efficacy of coumarin assays relies on the electronic restoration of the fluorophore upon bond cleavage.

-

Quenched State: When the 7-position substituent (hydroxyl or amino group) is acylated or alkylated (e.g., attached to a peptide), the electron-donating capability of the substituent is suppressed. This disrupts the push-pull electron transfer system required for fluorescence.

-

Active State: Enzymatic hydrolysis breaks this bond, restoring the electron-donating amine or phenolate group. This restores the intramolecular charge transfer (ICT), resulting in strong fluorescence.

Pathway Diagram: Fluorogenic Cleavage

Figure 1: Mechanism of fluorogenic release. The enzyme processes the quenched substrate, releasing the highly fluorescent coumarin moiety.[1]

Comparative Analysis of Coumarin Scaffolds

Selecting the correct scaffold is critical for assay sensitivity and artifact reduction.

| Scaffold | Chemical Name | Ex/Em (nm) | Key Application | Critical Constraints |

| AMC | 7-Amino-4-methylcoumarin | 350 / 440 | Proteases (Caspases, Trypsin) | Standard blue fluorescence; prone to interference from library compounds. |

| AFC | 7-Amino-4-trifluoromethylcoumarin | 400 / 505 | Proteases (High Sensitivity) | Red-shifted: Lower background interference; wider Stokes shift than AMC. |

| 4-MU | 4-Methylumbelliferone (7-HC) | 360 / 450 | Glycosidases, Phosphatases, CYP450 | pH Dependent: Must be read at pH > 8.0 (phenolate form) for max signal. |

Protocol 1: Kinetic Protease Profiling (Caspase-3)

Objective: Quantify apoptosis via Caspase-3 activity using the peptide substrate Ac-DEVD-AMC . Rationale: The DEVD sequence mimics the PARP cleavage site. AMC is preferred here due to the high turnover rate of Caspase-3, making the lower sensitivity (vs. AFC) acceptable and cost-effective.

Reagents

-

Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS.

-

Activator: 5 mM DTT (Add fresh; Critical for maintaining cysteine protease activity).

-

Substrate: Ac-DEVD-AMC (10 mM stock in DMSO).

-

Stop/Control: Ac-DEVD-CHO (Inhibitor) for specificity checks.

Step-by-Step Workflow

-

Enzyme Prep: Dilute cell lysate or recombinant Caspase-3 in Assay Buffer (with DTT) to ~1 unit/well. Keep on ice.

-

Substrate Prep: Dilute 10 mM Ac-DEVD-AMC stock to 50 µM (2X working concentration) in Assay Buffer.

-

Note: Final assay concentration will be 25 µM. This is typically >

to ensure

-

-

Plate Setup (96-well Black/Flat bottom):

-

Test Wells: 50 µL Enzyme + 50 µL Substrate.

-

Blank: 50 µL Buffer + 50 µL Substrate.

-

AMC Standard Curve: 0–10 µM free AMC (essential for quantifying specific activity).

-

-

Kinetic Read:

-

Pre-incubate at 37°C for 10 mins (if required).

-

Measure fluorescence (Ex 360 nm / Em 440 nm) every 2 minutes for 60 minutes.

-

-

Data Analysis:

-

Calculate slope (RFU/min) from the linear portion of the curve.

-

Convert RFU/min to pmol/min using the AMC standard curve slope.

-

Protocol 2: CYP450 Drug Metabolism (CYP1A2)

Objective: Screen drug candidates for CYP1A2 inhibition using 7-Ethoxycoumarin (7-EC) . Rationale: 7-EC is O-deethylated by CYP1A2 to form 7-Hydroxycoumarin (7-HC/4-MU). Unlike protease assays, this reaction requires a basic stop solution to ionize the product for detection.

Reagents

-

Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor System: NADPH Regeneration System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Substrate: 7-Ethoxycoumarin (dissolved in acetonitrile/buffer).

-

Stop Solution: 0.1 M Tris-Base (pH 10) or Glycine-NaOH (pH 10.5).

Workflow Diagram: CYP Inhibition Screen

Figure 2: CYP450 End-point assay workflow. The pH shift in step 4 is mandatory for signal generation.

Step-by-Step Workflow

-

Incubation: Mix 20 µL CYP1A2 microsomes (or recombinant isozyme) with 20 µL test compound. Incubate 10 min at 37°C.

-

Initiation: Add 40 µL of Substrate/NADPH mix. Final [7-EC] should be near

(approx 10-20 µM). -

Reaction: Incubate for 20–30 minutes at 37°C.

-

Termination & Signal Enhancement: Add 80 µL of Stop Solution (pH 10) .

-

Detection: Read endpoint fluorescence at Ex 365 nm / Em 450 nm.

Technical Insights & Troubleshooting (E-E-A-T)

Inner Filter Effect (IFE)

-

Problem: High concentrations of colored test compounds (common in natural product libraries) absorb the excitation light or the emitted fluorescence, causing false positives (apparent inhibition).

-

Solution: Use AFC substrates (red-shifted to ~500 nm emission) to move away from the absorption bands of most small molecules. Alternatively, perform a dilution series of the inhibitor; IFE is linear with concentration, whereas true enzymatic inhibition follows the Hill equation.

The pH Trap (Crucial for 4-MU/7-HC)

-

Observation: A researcher uses a continuous kinetic assay for a glycosidase at pH 5.0 using a 4-MU substrate and sees no signal.

-

Cause: 4-MU has a pKa of ~7.8. At pH 5.0, it is non-fluorescent.

-

Correction: You cannot run a continuous assay at acidic pH with 4-MU. You must use a discontinuous (stop-time) assay where aliquots are removed and mixed with high pH buffer (pH > 10) to read.

Autofluorescence

-

Validation: Always include a "Compound Only" control (Buffer + Test Compound + No Enzyme) to flag intrinsically fluorescent drugs.

References

-

Thermo Fisher Scientific. Introduction to Enzyme Assays and Fluorogenic Substrates. Molecular Probes Handbook. Link

-

Sigma-Aldrich. Caspase 3 Assay Kit, Fluorimetric Technical Bulletin. (Detailed protocols for Ac-DEVD-AMC). Link

-

Cayman Chemical. 4-Methylumbelliferone Product Information & pH Sensitivity.Link

-

Waxman, D. J., & Chang, T. K. (2006). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families.[2] Methods in Molecular Biology.[2] Link

-

PubChem. 7-Amino-4-trifluoromethylcoumarin (AFC) Compound Summary.Link

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 3-Benzoyl-7-methoxycoumarin

Welcome to the technical support center for 3-Benzoyl-7-methoxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for improving the fluorescence quantum yield of this versatile fluorophore. Here, we will delve into the key factors influencing its photophysical properties and provide actionable protocols to enhance its performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a lower-than-expected fluorescence quantum yield for my 3-Benzoyl-7-methoxycoumarin. What are the most common causes?

A low quantum yield in 3-Benzoyl-7-methoxycoumarin and related derivatives can often be attributed to several key factors that promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. The primary culprits include:

-

Solvent Effects: The choice of solvent is critical. The polarity and viscosity of the solvent can significantly influence the excited state dynamics of the fluorophore.

-

Aggregation-Caused Quenching (ACQ): At higher concentrations, molecules of 3-Benzoyl-7-methoxycoumarin can form non-fluorescent aggregates, leading to a decrease in the overall fluorescence intensity.[1][2]

-

Molecular Rigidity: A lack of structural rigidity can allow for molecular vibrations and rotations in the excited state, which are efficient non-radiative decay pathways.

-

Presence of Quenchers: Contaminants in your sample, such as dissolved oxygen or heavy atoms, can quench fluorescence.

Q2: How does the choice of solvent impact the quantum yield of 3-Benzoyl-7-methoxycoumarin?

The solvent environment is one of the most influential factors in determining the fluorescence quantum yield of coumarin derivatives. This phenomenon, known as solvatochromism, arises from the interaction of the fluorophore's dipole moment with the solvent molecules.[3]

For many coumarin derivatives, especially those with electron-donating groups like the 7-methoxy group and electron-withdrawing groups like the 3-benzoyl group, an increase in solvent polarity can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[4][5] In the excited state, the molecule can twist, leading to a charge-separated state that is stabilized by polar solvents. This TICT state is often weakly or non-emissive and provides a pathway for non-radiative decay, thus lowering the quantum yield.[4][6]

Conversely, in some 7-alkoxycoumarins, an increase in solvent polarity has been observed to increase fluorescence intensity.[4] Therefore, the optimal solvent for 3-Benzoyl-7-methoxycoumarin will likely be a balance of polarity and viscosity. Highly viscous solvents can restrict the molecular rotations that lead to the formation of the non-emissive TICT state, thereby enhancing fluorescence.[7]

Q3: My fluorescence emission shifts to a longer wavelength (red-shifts) and the intensity decreases when I switch to a more polar solvent. Is this expected?

Yes, this is a classic example of solvatochromism and is very common for coumarin derivatives. The red shift in the emission spectrum with increasing solvent polarity indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents.[3][8][9] The accompanying decrease in fluorescence intensity is often a strong indicator of the formation of a non-emissive TICT state, as discussed in the previous question.[4][6]

Q4: Could the concentration of my 3-Benzoyl-7-methoxycoumarin solution be affecting its quantum yield?

Absolutely. Many organic fluorophores, including coumarin derivatives, are susceptible to Aggregation-Caused Quenching (ACQ) .[1][2] As the concentration increases, the molecules have a higher tendency to form non-fluorescent dimers or larger aggregates through intermolecular interactions like π-π stacking.[10] This aggregation provides new pathways for non-radiative decay, effectively quenching the fluorescence.

If you suspect ACQ, you can perform a concentration-dependent fluorescence study. Diluting your sample should lead to an increase in the fluorescence quantum yield up to a certain point where the effect of concentration becomes negligible.

Troubleshooting Guide: Step-by-Step Optimization

Issue: Low Fluorescence Quantum Yield

This troubleshooting guide provides a systematic approach to identifying and resolving the cause of low quantum yield in your 3-Benzoyl-7-methoxycoumarin experiments.

Step 1: Solvent Screening and Optimization

The first and often most effective step is to screen a variety of solvents with different polarities and viscosities.

-

Rationale: The goal is to find a solvent that minimizes non-radiative decay pathways, such as the formation of a TICT state.

-

Protocol:

-

Prepare stock solutions of 3-Benzoyl-7-methoxycoumarin in a volatile solvent (e.g., dichloromethane or acetone).

-

In a series of cuvettes, evaporate the volatile solvent to obtain a thin film of the compound.

-

Add a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to each cuvette to a final concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

-

Measure the absorption and fluorescence emission spectra for each sample.

-

Determine the relative fluorescence quantum yield for each solvent using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Data Presentation: Solvent Effects on 3-Benzoyl-7-methoxycoumarin (Hypothetical Data)

| Solvent | Polarity Index | Absorbance Max (nm) | Emission Max (nm) | Relative Quantum Yield (Φf) |

| Cyclohexane | 0.2 | 345 | 410 | 0.45 |

| Toluene | 2.4 | 350 | 420 | 0.60 |

| Dichloromethane | 3.1 | 355 | 435 | 0.75 |

| Acetonitrile | 5.8 | 360 | 450 | 0.50 |

| Ethanol | 4.3 | 362 | 460 | 0.30 |

| Water | 10.2 | 365 | 475 | 0.10 |

Step 2: Concentration-Dependent Study to Address ACQ

If you suspect aggregation is an issue, systematically varying the concentration can confirm this.

-

Rationale: To determine if aggregation-caused quenching is reducing the quantum yield.

-

Protocol:

-

Prepare a series of dilutions of your 3-Benzoyl-7-methoxycoumarin sample in the optimal solvent determined from Step 1.

-

Measure the fluorescence intensity of each dilution.

-

Plot fluorescence intensity versus concentration. A linear relationship at low concentrations that plateaus or decreases at higher concentrations is indicative of ACQ.

-

Step 3: pH Optimization

For applications in aqueous or protic environments, pH can play a significant role.

-

Rationale: The fluorescence of some coumarin derivatives is sensitive to pH.[12][13] Changes in pH can alter the electronic properties of the molecule, affecting its quantum yield.

-

Protocol:

-

Prepare a series of buffered solutions with a range of pH values.

-

Add 3-Benzoyl-7-methoxycoumarin to each buffer to a constant final concentration.

-

Measure the fluorescence quantum yield at each pH.

-

Step 4: Structural Modification for Enhanced Quantum Yield

If the above experimental optimizations are insufficient, chemical modification of the fluorophore itself can be a powerful strategy.

-

Rationale: Introducing specific chemical groups can rigidify the structure, preventing non-radiative decay, or tune the electronic properties to favor fluorescence.

-

Key Strategies for Coumarin Derivatives:

-

Increasing Molecular Rigidity: Introducing bulky groups or creating cyclic structures can restrict intramolecular rotations, thereby inhibiting the formation of the non-emissive TICT state.[5]

-

Tuning Electronic Properties: Adding electron-donating groups at the 7-position or modifying the substituent at the 3-position can enhance the quantum yield. For example, replacing the benzoyl group with a different electron-withdrawing group could potentially improve fluorescence. Studies have shown that adding a methyl group to a phenyl ring on a coumarin derivative can significantly increase the quantum yield.[12][13][14]

-

Experimental Protocols and Visualizations

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol describes the standard method for measuring the fluorescence quantum yield of a sample relative to a known standard.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

3-Benzoyl-7-methoxycoumarin (sample)

-

Quinine sulfate (standard, Φf = 0.54 in 0.1 M H₂SO₄)

-

Solvents of choice

-

0.1 M H₂SO₄

Procedure:

-

Prepare a series of dilutions of both the sample and the standard in their respective solvents.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

-

Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualization of Experimental Workflow

Caption: A systematic workflow for troubleshooting and optimizing the fluorescence quantum yield.

Visualization of the TICT State Formation

Caption: The formation of a non-emissive TICT state as a pathway for fluorescence quenching.

References

-

Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(54), 48483-48489. [Link]

-

Yadav, P., Singh, S., & Singh, R. K. (2019). A detailed study on the optical properties of 3-benzoyl-7-hydroxy coumarin compound in different solvents and concentrations. Journal of Molecular Structure, 1198, 126922. [Link]

-

Gotor, R., Fonter, J., Raposo, M. M., & Sastre-Santos, A. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Dyes and Pigments, 211, 111082. [Link]

-

Oregon Medical Laser Center. (n.d.). Coumarin 314. OMLC. [Link]

-

Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(54), 48483-48489. [Link]

-

Corrie, J. E. T. (2002). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (20), 2151-2165. [Link]

-

Al-Azemi, T. F., & El-Toukhi, N. M. (2018). Coumarin-derivatives for detection of biological important species. International Journal of Pure and Applied Mathematics, 118(24), 1-10. [Link]

-

Fallacara, A., Manfredini, S., Vertuani, S., & Baldisserotto, A. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33696-33705. [Link]

-

D'Aléo, A., Ceolin, M., & Adamo, C. (2016). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Photochemical & Photobiological Sciences, 15(7), 896-904. [Link]

-

Bohne, C., & Wagner, B. D. (2012). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 17(12), 14755-14780. [Link]

-

Riley, K. R., & Hales, J. M. (2018). Improving Quantum Yield of Upconverting Nanoparticles in Aqueous Media via Emission Sensitization. ACS Photonics, 5(5), 1845-1852. [Link]

-

Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(11), 3451. [Link]

-

Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2016). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study. RSC Advances, 6(54), 48483-48489. [Link]

-

Wiemer, D. F., & Hsiao, C. C. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 17(1), 52-55. [Link]

-

Kebenei, J., Sellah, S., & Otieno, A. E. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments. Kabarak Journal of Research & Innovation, 8(1), 65-71. [Link]

-

Kebenei, J., Sellah, S., & Otieno, A. E. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments. Kabarak Journal of Research & Innovation, 8(1), 65-71. [Link]

-

Zhang, X., Xiao, Y., & Qian, X. (2014). Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes. Chemical Communications, 50(64), 8889-8892. [Link]

-

Ozawa, T., & Kobayashi, T. (2021). Photoinduced Topographical Surface Changes and Photoresponse of the Crystals of 7-Methoxycoumarin. CrystEngComm, 23(21), 3843-3848. [Link]

-

Zhang, L., et al. (2025). Boosting the brightness of aggregation-caused quenching chromophore-based covalent organic frameworks via energy level matching strategy. Nature Communications, 16(1), 1234. [Link]

-

ResearchGate. (2025). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. [Link]

-

Liu, J., Wang, Y., & Zhang, H. (2021). Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. Molecules, 27(1), 113. [Link]

-

Han, H. M., Lu, C. R., Zhang, Y., & Zhang, D. C. (2005). 3-Acetyl-7-methoxycoumarin. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1864-o1866. [Link]

-

Zhao, Z., Chen, S., & Tang, B. Z. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Chemistry-An Asian Journal, 5(5), 988-997. [Link]

-

The Good Scents Company. (n.d.). 7-methoxycoumarin. [Link]

-

Barzda, V., & Valkunas, L. (2019). Aggregation-Related Nonphotochemical Quenching in the Photosynthetic Membrane. The Journal of Physical Chemistry Letters, 10(24), 7751-7757. [Link]

-

Patil, N. R., & Patil, S. S. (2013). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. Journal of Fluorescence, 23(5), 929-941. [Link]

-

Sivasankar, B., & Sastikumar, D. (1995). Influence of solvents on amplified spontaneous emission characteristics of 7-diethylamino-4-methylcoumarin. Pramana, 45(4), 329-336. [Link]

-

da Silva, A. C. C., de Oliveira, K. M. F., & de Oliveira, H. C. B. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society, 35, 1-10. [Link]

Sources

- 1. Boosting the brightness of aggregation-caused quenching chromophore-based covalent organic frameworks via energy level matching strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdr.hkust.edu.hk [cdr.hkust.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. omlc.org [omlc.org]

- 12. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) DOI:10.1039/C6RA05996A [pubs.rsc.org]

- 13. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

troubleshooting low fluorescence signal with coumarin probes

Topic: Troubleshooting Low Fluorescence Signal with Coumarin Probes Role: Senior Application Scientist Context: Technical Support Center

Technical Support Center: Optimizing Coumarin Fluorescence

Welcome to the Advanced Imaging Support Hub. You are likely here because your "Blue" channel is dim, unstable, or indistinguishable from background noise. As a Senior Application Scientist, I often see coumarin probes (e.g., AMCA, Alexa Fluor® 350, 7-Hydroxycoumarin) treated as "drop-in" replacements for DAPI. They are not.

Coumarins are photophysically complex. They possess high environmental sensitivity (solvatochromism), sharp pH dependencies, and susceptibility to specific quenching mechanisms that do not affect rhodamines or cyanines.

This guide deconstructs the "Low Signal" failure mode into three technical pillars: Optical Mismatch , Chemical Quenching , and Environmental Instability .

Part 1: Diagnostic Workflow

Before altering your protocol, determine the root cause using this logic flow.

Figure 1: Systematic troubleshooting logic for diagnosing low fluorescence intensity in coumarin-labeled samples.

Part 2: Optical Hardware & Filter Mismatch

Q: I am using a standard DAPI filter set. Why is my AMCA/Coumarin signal so weak compared to DAPI?

A: The "DAPI filter" is a broad category, not a universal standard. Standard DAPI filters are often optimized for excitation at 365 nm (mercury arc lamp peak). While AMCA excites well here, many modern coumarin derivatives (like Alexa Fluor® 350) or specific 7-aminocoumarins have absorption bands that may shift depending on substitution.

Furthermore, if you are using a confocal microscope with a 405 nm laser , you are exciting on the "red tail" of the absorption spectrum for many coumarins. This results in only 10–30% excitation efficiency compared to the peak.

Technical Fix:

-

Check the Extinction Coefficient (

): Coumarins generally have lower -

Verify Filter Bandwidth: Ensure your emission filter collects light between 440–460 nm . If your DAPI emission filter is a narrow bandpass (e.g., 460/50), you might be cutting off the peak emission of certain coumarins.

Table 1: Optical Properties of Common Blue Probes

| Probe | Ex Max (nm) | Em Max (nm) | Notes | |

| AMCA | 350 | 450 | ~19,000 | Photobleaches rapidly. |

| Alexa Fluor® 350 | 346 | 442 | ~19,000 | More photostable; sulfonated (neg charge). |

| 7-Hydroxycoumarin | 360 | 450 | ~16,000 | Highly pH dependent (pKa ~7.8). |

| Coumarin 343 | 446 | 490 | ~40,000 | Green-shifted; requires different filters. |

Part 3: The pH "Cliff" (Critical for 7-Hydroxycoumarins)

Q: My probe works in the vial but disappears when I add it to the cellular media or acidic compartments. Why?

A: You are likely battling the Phenol-Phenolate Equilibrium . Derivatives based on 7-hydroxycoumarin (umbelliferone) act as pH indicators.[1] The protonated form (phenol) absorbs at a shorter wavelength (approx. 330 nm) and is effectively non-fluorescent under standard 360–405 nm excitation. The deprotonated form (phenolate) is the highly fluorescent species [1].

-

The Trap: The pKa of 7-hydroxycoumarin is approximately 7.8 .

-

The Consequence: At physiological pH (7.4), nearly 70% of your dye may be in the protonated (dark) state. In acidic organelles (lysosomes, pH 4.5), the signal will vanish completely.

Figure 2: The pH-dependent equilibrium of 7-hydroxycoumarin. Maximal fluorescence requires a basic environment.

Protocol: pH Validation

-

Prepare a buffer at pH 9.0 (e.g., Borate or Carbonate buffer).

-

Add your probe/sample.

-